

Introduction: The Versatility of a Heterobifunctional Linker

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Compound of Interest

Compound Name: *Bromo-PEG2-azide*

Cat. No.: *B1667887*

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In the landscape of modern drug development, particularly in the fields of bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs), the linker molecule is a critical component that dictates the success, stability, and efficacy of the final construct. **Bromo-PEG2-azide** has emerged as a cornerstone linker for researchers and scientists due to its unique heterobifunctional nature.[1] This guide provides a comprehensive overview of **Bromo-PEG2-azide**, from its core chemical structure to detailed, field-proven experimental protocols.

This molecule incorporates three key chemical motifs: a reactive bromide, a flexible and hydrophilic diethylene glycol (PEG2) spacer, and a versatile azide group.[1] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the azide is a key participant in the highly efficient and specific reactions of "click chemistry".[2][3] The PEG spacer enhances aqueous solubility and biocompatibility, a crucial feature for biological applications.[1] This combination of functionalities in a single, compact molecule provides a powerful tool for covalently linking biomolecules to small molecule drugs, reporter tags, or other probes.[1]

Chemical Structure and Physicochemical Properties

The power of **Bromo-PEG2-azide** lies in its elegantly simple yet highly functional structure. Understanding this structure is fundamental to appreciating its reactivity and applications.

Molecular Structure

The IUPAC name for **Bromo-PEG2-azide** is 1-azido-2-[2-(2-bromoethoxy)ethoxy]ethane.[4] Its structure consists of:

- A Bromoalkyl Terminus: The primary bromide (-Br) is a highly reactive functional group that readily undergoes nucleophilic substitution with moieties like thiols.[5]
- A PEG Spacer: The -(OCH₂CH₂)₂- unit provides flexibility and significantly increases the hydrophilicity of the linker, which improves the solubility of the resulting conjugates in aqueous biological media.[2][6]
- An Azide Terminus: The azide group (-N₃) is stable under most reaction conditions but selectively reacts with alkynes, bicyclononynes (BCN), or dibenzocyclooctynes (DBCO) via click chemistry to form a stable triazole linkage.[2][3]

Caption: Chemical Structure of **Bromo-PEG2-azide**.

Physicochemical Data

The quantitative properties of **Bromo-PEG2-azide** are essential for experimental design, including calculating molar equivalents and understanding its behavior in different solvents.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ BrN ₃ O ₂	[2][4][7]
Molecular Weight	~238.09 g/mol	[2][7]
CAS Number	530151-56-5	[2][7][8]
Appearance	Colorless to light yellow liquid	[8][9]
Purity	Typically >96%	[7]
Solubility	Soluble in DMSO, DCM, DMF	[8][9]
Storage	-20°C, stored under nitrogen	[2][8][10][11]
SMILES	BrCCOCCOCCN=[N+]=[N-]	[4][7]
InChIKey	QZCKRLVDTQCBFT- UHFFFAOYSA-N	[4][8]

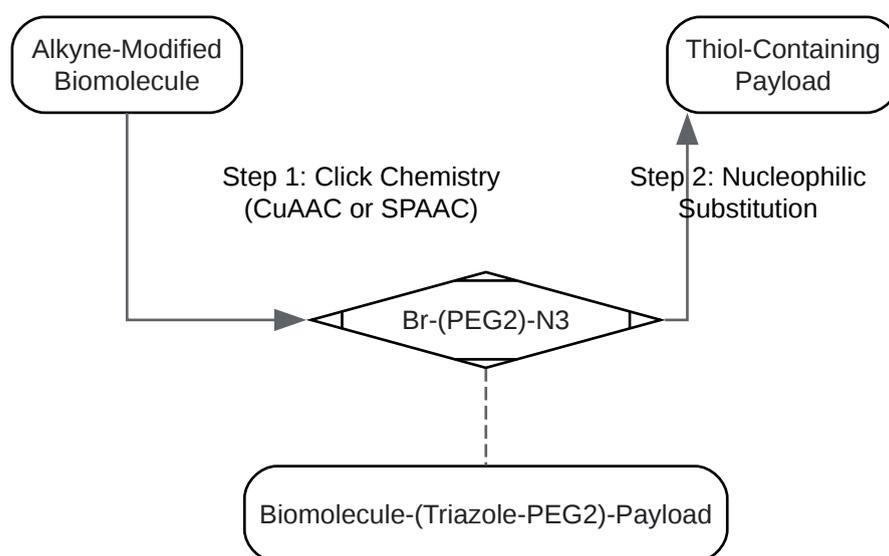
Core Applications & Mechanisms of Action

Bromo-PEG2-azide is a quintessential tool for multi-step conjugation strategies where two different molecular entities need to be linked sequentially and with high specificity.

Dual Reactivity: A Tale of Two Ends

The core utility of this linker stems from its orthogonal reactivity. The bromide and azide groups react under different conditions, allowing for a controlled, stepwise synthesis of complex bioconjugates.

- **Azide-Alkyne Click Chemistry:** The azide group is a workhorse of bioconjugation.[3] It can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (e.g., DBCO, BCN).[10][12] These reactions are highly efficient, specific, and biocompatible, forming a stable triazole ring.[13] This pathway is frequently used to attach the linker to modified proteins, antibodies, or oligonucleotides.[14]
- **Nucleophilic Substitution:** The bromo group is an excellent electrophile. It readily reacts with nucleophiles, such as the thiol group on a cysteine residue or a small molecule, in a standard S_N2 reaction.[5] This allows for the attachment of payloads or other functional molecules.



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Caption: Heterobifunctional linking strategy.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that combine the targeting specificity of an antibody with the potent cell-killing ability of a cytotoxic drug.^{[10][15]} **Bromo-PEG2-azide** serves as a non-cleavable ADC linker.^[10] In a typical strategy, an alkyne handle is introduced onto the antibody. The azide end of the linker is then "clicked" onto the antibody. The bromo end is subsequently reacted with a thiol-containing cytotoxic payload, completing the ADC synthesis.^[12]

Application in PROTACs

PROTACs are innovative molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.^[16] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.^[10] The linker's length, flexibility, and composition are critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target degradation.^[6] PEG-based linkers like **Bromo-PEG2-azide** are widely used to synthesize PROTAC libraries, where the linker length and attachment points are varied to optimize degradation efficiency.^{[6][14][16]}

Experimental Protocols: A Practical Guide

The following protocols are generalized workflows. Researchers must optimize concentrations, reaction times, and purification methods for their specific biomolecules and payloads.

Protocol 1: Two-Step Conjugation via Click Chemistry and Nucleophilic Substitution

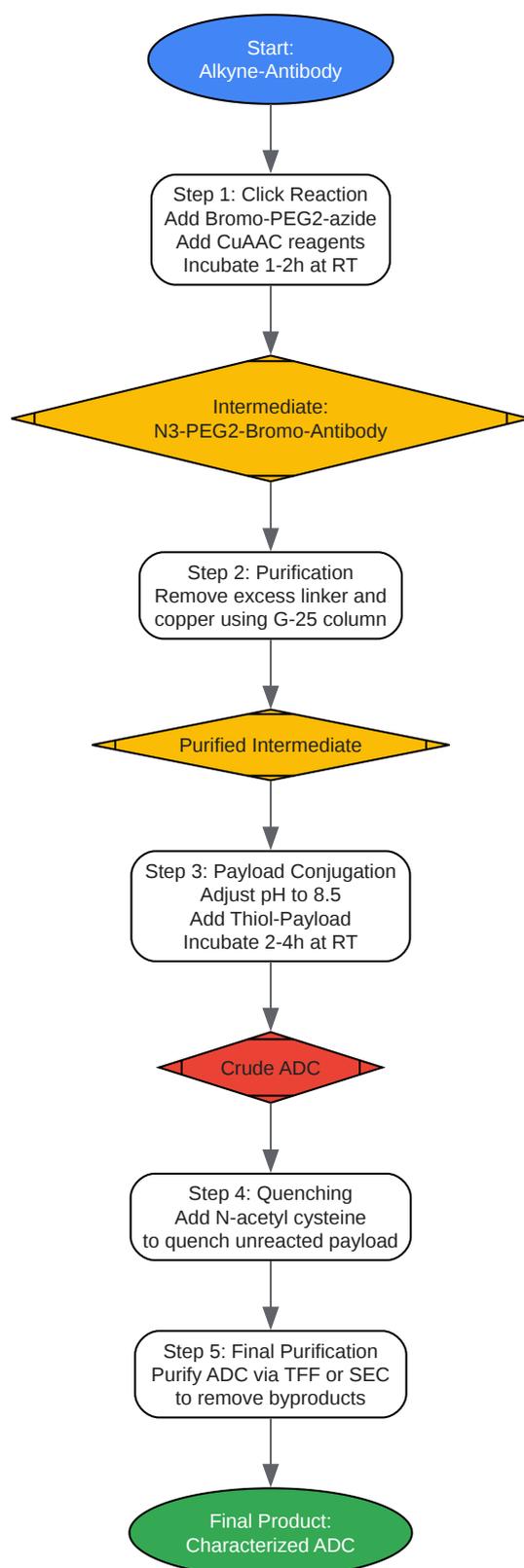
This protocol describes the conjugation of an alkyne-modified antibody to a thiol-containing payload using **Bromo-PEG2-azide**.

Materials:

- Alkyne-modified antibody (in PBS, pH 7.4)
- **Bromo-PEG2-azide** (as a 10 mM stock in anhydrous DMSO)

- Thiol-containing payload (as a 10 mM stock in anhydrous DMSO)
- Copper(II) sulfate (CuSO_4), THPTA, Sodium Ascorbate (for CuAAC)
- Reaction Buffer: Sodium bicarbonate buffer (100 mM, pH 8.5)
- Quenching Reagent: N-acetyl cysteine[17]
- Purification: Sephadex G-25 column or tangential flow filtration (TFF) system (30 kDa MWCO).[17][18]

Workflow Diagram:



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Caption: Workflow for two-step antibody-drug conjugation.

Step-by-Step Methodology:

Part A: Attaching the Linker to the Antibody (Click Chemistry)

- Preparation: Start with your alkyne-modified antibody at a concentration of 2-5 mg/mL in PBS.
- Reagent Preparation: Prepare a fresh premix of the CuAAC catalyst. In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio in water. Just before addition to the reaction, add fresh sodium ascorbate solution (10-20 molar excess over antibody).
- Reaction: Add the **Bromo-PEG2-azide** DMSO stock to the antibody solution to achieve a 10-20 molar excess. Immediately add the catalyst premix.
- Incubation: Gently agitate the reaction at room temperature for 1-2 hours. The causality here is that the copper-catalyzed reaction is highly efficient and typically proceeds to completion within this timeframe at ambient temperatures.[\[14\]](#)
- Purification: Remove excess linker and catalyst components by buffer exchange using a desalting column (e.g., Sephadex G-25) or TFF, exchanging into the Reaction Buffer (pH 8.5).[\[18\]](#) This step is critical to prevent side reactions in the next stage.

Part B: Conjugating the Payload

- pH Adjustment: Ensure the purified, linker-activated antibody is in a buffer with a slightly basic pH (8.0-8.5). This is to deprotonate the thiol on the payload, increasing its nucleophilicity for the reaction with the bromo group.[\[19\]](#)
- Reaction: Add the thiol-containing payload (10-15 molar excess) to the antibody solution.
- Incubation: Incubate with gentle agitation for 2-4 hours at room temperature. The reaction can be monitored by LC-MS to determine completion.
- Quenching: Add a 50 mM aqueous solution of N-acetyl cysteine to react with any remaining unreacted payload, preventing it from cross-linking antibodies.[\[17\]](#) Incubate for 15 minutes.

- Final Purification: Purify the final ADC conjugate using TFF or size-exclusion chromatography (SEC) to remove quenched payload and any aggregates.[19]
- Characterization: The final conjugate should be characterized to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry. Purity can be assessed by SDS-PAGE.[19]

Handling, Storage, and Safety

As a Senior Application Scientist, I must emphasize that scientific progress cannot come at the expense of safety. **Bromo-PEG2-azide**, while immensely useful, contains an azide moiety that requires careful handling.

- Health Hazards: Azides can be toxic if inhaled, ingested, or absorbed through the skin. Symptoms of exposure can include dizziness, low blood pressure, and respiratory failure.[20] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Explosion Risk: While the "Rule of Six" (six carbons per energetic group) suggests **Bromo-PEG2-azide** has a low risk of spontaneous explosion, all azides should be treated as potentially explosive.[20] Avoid contact with strong acids, as this can form the highly toxic and explosive hydrazoic acid.[20] Do not use metal spatulas, as contact with heavy metals (like copper, lead, silver) can form shock-sensitive metal azides.[20] Avoid mixing with halogenated solvents like dichloromethane, which can form extremely unstable diazidomethane.[20]
- Storage: Store **Bromo-PEG2-azide** at -20°C under an inert nitrogen atmosphere.[11] For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month.[10] Protect from light and moisture to prevent degradation.

Conclusion

Bromo-PEG2-azide is a powerful and versatile heterobifunctional linker that provides researchers with a reliable method for constructing complex bioconjugates. Its orthogonal reactive ends, combined with the beneficial properties of the PEG spacer, make it an indispensable tool in the development of ADCs, PROTACs, and other targeted therapeutics and diagnostics.[1][10] By understanding its chemical principles and adhering to rigorous,

safety-conscious protocols, scientists can fully leverage the capabilities of this linker to advance the frontiers of drug discovery and chemical biology.

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